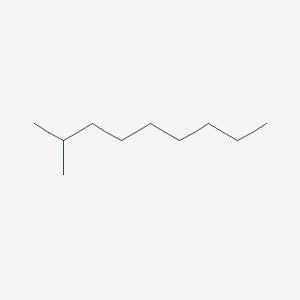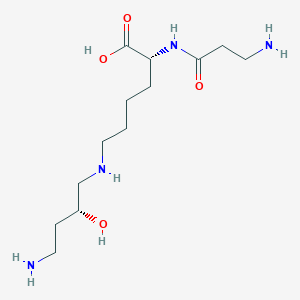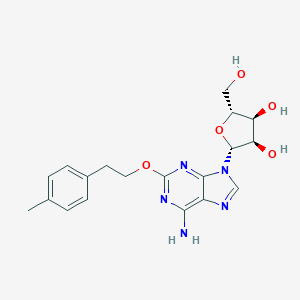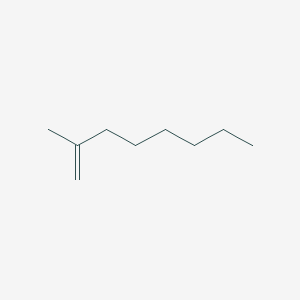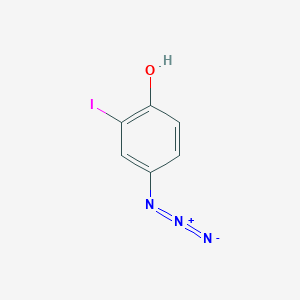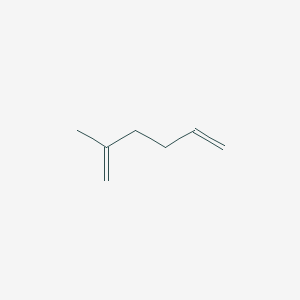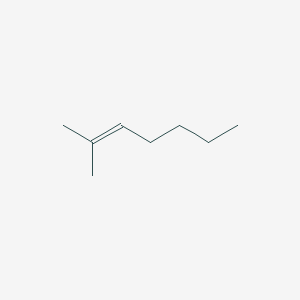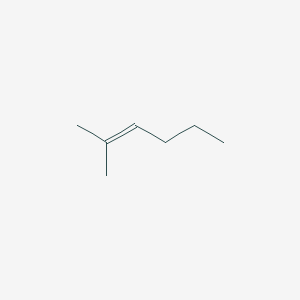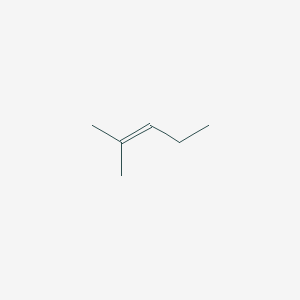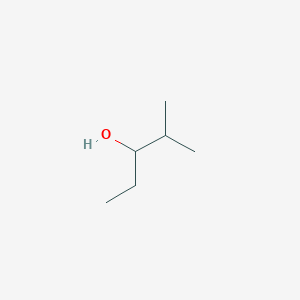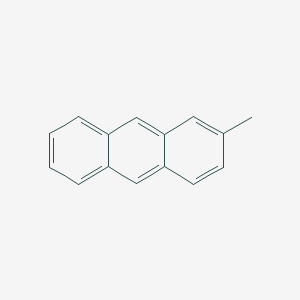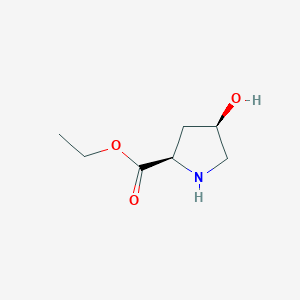
(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate is a chiral compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is also known as (R,R)-Et-Hyp-Phe-OC2H5 or simply Et-Hyp-Phe-OC2H5. It is a derivative of proline and is widely used in scientific research.
Mécanisme D'action
The mechanism of action of (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate is not fully understood. However, it is believed to work by inducing chirality in other molecules, which can affect their biological activity. It may also interact with enzymes and other proteins in the body, leading to changes in their activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate are not well studied. However, it is known to be a non-toxic compound that is relatively stable under normal laboratory conditions. It is also soluble in a wide range of solvents, making it easy to work with in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate is its ability to induce chirality in other molecules. This makes it a useful tool in asymmetric synthesis, where chirality is important. It is also a relatively non-toxic and stable compound, making it easy to work with in the laboratory. However, one limitation of this compound is its cost, which can be relatively high compared to other chiral auxiliaries.
Orientations Futures
There are many potential future directions for research involving (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate. One area of interest is the development of new synthetic methods using this compound as a chiral auxiliary. Another area of interest is the synthesis of new biologically active compounds using this compound as a starting material. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate involves the condensation of ethyl glycinate hydrochloride and (R)-phenylglycine methyl ester. The reaction is catalyzed by a Lewis acid, such as titanium tetrachloride or boron trifluoride. The resulting product is then purified by column chromatography to obtain a pure enantiomer.
Applications De Recherche Scientifique
(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate has been widely used in scientific research due to its unique properties. It is commonly used as a chiral auxiliary in asymmetric synthesis, where it helps to induce chirality in other molecules. It has also been used in the synthesis of various biologically active compounds, such as antitumor agents and antibiotics.
Propriétés
IUPAC Name |
ethyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(10)6-3-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHQESARJMGVCZ-PHDIDXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

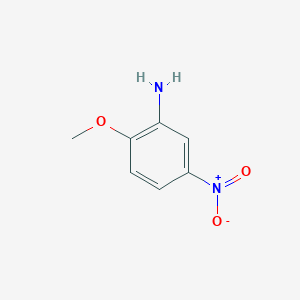
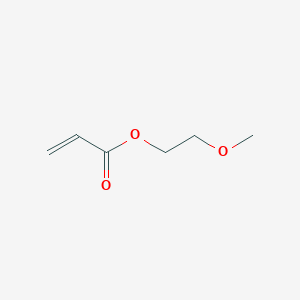
![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)
